molecular formula C11H12N2O2 B2866523 1-(4-Aminophenyl)piperidine-2,6-dione CAS No. 444003-01-4

1-(4-Aminophenyl)piperidine-2,6-dione

Cat. No.: B2866523
CAS No.: 444003-01-4
M. Wt: 204.229
InChI Key: WREGJVIGNZMJOB-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)piperidine-2,6-dione is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol It is characterized by the presence of an aminophenyl group attached to a piperidine-2,6-dione core

Scientific Research Applications

1-(4-Aminophenyl)piperidine-2,6-dione has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein-ligand binding mechanisms.

    Industry: The compound can be utilized in the production of specialty chemicals and advanced materials with unique functionalities.

Preparation Methods

The synthesis of 1-(4-Aminophenyl)piperidine-2,6-dione typically involves the reaction of 4-aminobenzoyl chloride with piperidine-2,6-dione under controlled conditions . The reaction is carried out in the presence of a suitable base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(4-Aminophenyl)piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The aminophenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups onto the aromatic ring.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired reaction pathways.

Comparison with Similar Compounds

1-(4-Aminophenyl)piperidine-2,6-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its balanced combination of the aminophenyl group and the piperidine-2,6-dione core, providing a versatile scaffold for various chemical and biological studies.

Properties

IUPAC Name

1-(4-aminophenyl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-8-4-6-9(7-5-8)13-10(14)2-1-3-11(13)15/h4-7H,1-3,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREGJVIGNZMJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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